Lucimycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lucimycin is synthesized by the bacterium Streptomyces lucensis. The biosynthetic gene cluster responsible for its production has been described in Streptomyces cyanogenus S136 . The synthesis involves the manipulation of the global regulatory gene adpA to elicit the silent lucensomycin biosynthetic pathway .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces lucensis under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Lucimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antifungal properties or to study its mechanism of action .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions include modified versions of this compound with enhanced antifungal properties or derivatives used for further scientific research .

Applications De Recherche Scientifique

Antifungal Applications

Lucimycin exhibits potent antifungal activity against a range of fungal pathogens, including those from the phyla Ascomycota, Basidiomycota, and Zygomycota. Its efficacy against the oomycete Phytophthora parasitica further highlights its broad-spectrum antifungal capabilities.

Case Study: Transgenic Crops

One notable application of this compound is in the development of transgenic crops resistant to fungal diseases. By incorporating the this compound gene into crop genomes, researchers aim to enhance plant resistance against destructive fungal pathogens. This biotechnological approach could significantly reduce reliance on chemical fungicides, promoting sustainable agricultural practices .

Medical Applications

This compound plays a crucial role in maggot debridement therapy (MDT), where sterilized larvae of Lucilia sericata are used to treat non-healing wounds. The larvae secrete this compound along with other proteolytic enzymes that aid in wound cleaning and promote healing.

Wound Healing Mechanism

The secretion of this compound contributes to the antimicrobial environment necessary for wound healing by preventing infections caused by opportunistic pathogens. Studies have shown that MDT not only accelerates wound closure but also reduces bacterial load effectively .

Case Study: Chronic Wound Management

In clinical settings, MDT has been successfully utilized for treating chronic wounds such as diabetic foot ulcers and venous leg ulcers. A study demonstrated significant improvements in healing rates among patients treated with MDT compared to conventional therapies, underscoring the importance of this compound in enhancing therapeutic outcomes .

Research and Development

Ongoing research continues to explore the full potential of this compound in various fields:

- Molecular Characterization : Recent studies have focused on the molecular characterization of the this compound gene, revealing insights into its structure and function. This knowledge aids in understanding how modifications to the peptide can enhance its antifungal properties or broaden its spectrum of activity .

- Leishmanicidal Activity : Research indicates that larval products containing this compound may also exhibit leishmanicidal effects against Leishmania tropica, suggesting potential applications in treating leishmaniasis alongside its antifungal properties .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound:

| Application Area | Description | Efficacy/Outcome |

|---|---|---|

| Antifungal Therapy | Active against Ascomycota, Basidiomycota, Zygomycota fungi | Effective against P. parasitica; potential for transgenic crops |

| Wound Healing | Used in maggot debridement therapy (MDT) | Accelerates healing; reduces bacterial load |

| Leishmaniasis Treatment | Potential leishmanicidal effects against L. tropica | Comparable efficacy to standard treatments |

Mécanisme D'action

Lucimycin exerts its antifungal effects by binding to the fungal cell membrane and disrupting its integrity. This leads to the leakage of cellular contents and ultimately the death of the fungal cell . The molecular targets of this compound include ergosterol, a key component of the fungal cell membrane .

Comparaison Avec Des Composés Similaires

Amphotericin B: Another polyene antimycotic with a similar mechanism of action.

Nystatin: A polyene antifungal used to treat fungal infections.

Natamycin: A polyene antifungal used in the food industry to prevent fungal growth.

Uniqueness: Lucimycin is unique due to its specific biosynthetic pathway and its potential use in developing transgenic crops resistant to fungal diseases . Unlike other polyene antimycotics, this compound has seen limited clinical use, making it a subject of interest for further research .

Propriétés

Numéro CAS |

13058-67-8 |

|---|---|

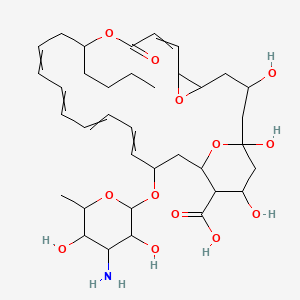

Formule moléculaire |

C36H53NO13 |

Poids moléculaire |

707.8 g/mol |

Nom IUPAC |

(1R,3S,5R,7R,8Z,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-butyl-1,3,26-trihydroxy-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid |

InChI |

InChI=1S/C36H53NO13/c1-3-4-12-23-13-10-8-6-5-7-9-11-14-24(48-35-33(42)31(37)32(41)21(2)46-35)18-28-30(34(43)44)25(39)20-36(45,50-28)19-22(38)17-27-26(49-27)15-16-29(40)47-23/h5-11,14-16,21-28,30-33,35,38-39,41-42,45H,3-4,12-13,17-20,37H2,1-2H3,(H,43,44)/b6-5-,9-7-,10-8-,14-11-,16-15-/t21-,22+,23?,24+,25+,26-,27-,28+,30-,31+,32-,33+,35+,36-/m1/s1 |

Clé InChI |

MUAOHYJGHYFDSA-QPXNHKGHSA-N |

SMILES |

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

SMILES isomérique |

CCCCC1C/C=C\C=C/C=C\C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C\C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |

SMILES canonique |

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lucimycin; FI 1163; FI-1163; FI1163; Antibiotic 1163 F.I.; NSC 143257; NS0-143257; NSC143257; Leusensomycin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.